Elucidation of the Molecular Structure: A Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
Elucidation of the Molecular Structure: A Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. The document details the key analytical techniques and experimental protocols necessary to confirm the chemical structure of this heterocyclic compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established synthetic methods with predicted spectroscopic data based on the known structure and analysis of analogous compounds. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthesis, the structure elucidation workflow, and a relevant biological pathway for pyrimidine derivatives.
Introduction
4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, with the molecular formula C₆H₁₀N₄S and a molecular weight of approximately 170.24 g/mol , is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals.[2] Hydrazinopyrimidine derivatives, in particular, have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[3][4] Accurate structural confirmation is a critical first step in any research or drug development program involving this and related compounds. This guide outlines the standard methodologies for its synthesis and comprehensive structural characterization.
Synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
The most common and straightforward synthesis of the title compound involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with hydrazine.
Reaction Scheme
The synthesis typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1]
Experimental Protocol: Synthesis
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Dissolution: Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent, such as methanol or ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An excess of hydrazine hydrate is typically used.
-
Reaction: Stir the reaction mixture at room temperature for a specified period, often around one hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product, which is often a precipitate, is isolated by filtration.
-
Purification: Wash the collected solid with water to remove any remaining salts. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Structure Elucidation Workflow
The confirmation of the structure of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Spectroscopic Data (Predicted)
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.
| Parameter | Predicted Value | Interpretation |
| Ionization Mode | Electron Impact (EI) | Provides fragmentation for structural analysis. |
| Molecular Ion (M⁺) | m/z 170 | Corresponds to the molecular weight of C₆H₁₀N₄S. |
| Key Fragments | Predicted fragments may arise from the loss of the hydrazino group (-NHNH₂), methylthio group (-SCH₃), or cleavage of the pyrimidine ring. | The fragmentation pattern helps to confirm the connectivity of the substituents. |
Table 1: Predicted Mass Spectrometry Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| 3400-3200 | N-H stretching | Confirms the presence of the hydrazino group (-NHNH₂).[6] |
| 3100-2800 | C-H stretching | Aromatic and aliphatic C-H bonds from the pyrimidine ring and methyl groups.[6] |
| ~1620 | C=N stretching | Characteristic of the pyrimidine ring.[6] |
| ~1570 | C=C stretching | Aromatic ring stretching. |
| ~1450 | CH₃ bending | Presence of methyl groups. |
| 1300-1000 | C-N stretching | Stretching vibrations of the C-N bonds in the ring and to the hydrazino group.[6] |
Table 2: Predicted Infrared Spectroscopy Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0 | Singlet | 1H | Pyrimidine ring C5-H |
| ~4.5 | Broad Singlet | 2H | -NH₂ of hydrazino group |
| ~7.8 | Broad Singlet | 1H | -NH- of hydrazino group |
| ~2.4 | Singlet | 3H | -SCH₃ (methylthio group) |
| ~2.2 | Singlet | 3H | -CH₃ (methyl group on ring) |
Table 3: Predicted ¹H NMR Data
¹³C NMR (Carbon NMR):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (attached to -SCH₃ and -NHNH₂) |
| ~165 | C4 (attached to -NHNH₂ and -CH₃) |
| ~160 | C6 (attached to -CH₃) |
| ~105 | C5 (pyrimidine ring CH) |
| ~25 | -CH₃ (methyl group on ring) |
| ~14 | -SCH₃ (methylthio group) |
Table 4: Predicted ¹³C NMR Data
Experimental Protocols for Spectroscopic Analysis
Mass Spectrometry (Electron Impact)
-
Sample Preparation: A small amount of the purified solid sample is introduced directly into the ion source using a solids probe.
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Infrared Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[9]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[9][10]
-
Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal after applying a radiofrequency pulse.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).
Biological Context: Pyrimidine Derivatives in Signaling Pathways
While specific signaling pathways for 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine are not well-documented, pyrimidine derivatives are fundamental to cellular metabolism and signaling. They are essential precursors for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[13] The de novo pyrimidine synthesis pathway is a critical process for cell growth and proliferation and is regulated by various signaling pathways.[14]
Conclusion
The structural elucidation of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a systematic process that relies on a combination of synthesis and spectroscopic analysis. While experimental data for this specific compound is sparse, this guide provides a robust framework for its characterization based on established chemical principles and data from analogous structures. The detailed protocols and predictive data herein serve as a valuable resource for researchers working with this and other novel pyrimidine derivatives, facilitating further investigation into their chemical properties and potential biological activities.
References
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- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. prepchem.com [prepchem.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. shimadzu.com [shimadzu.com]
- 10. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. oled-intermediates.com [oled-intermediates.com]
- 14. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
